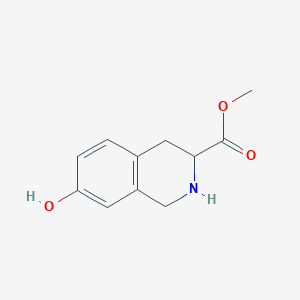

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methyl ester group and a hydroxyl group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.

Cyclization: The aldehyde undergoes a Pictet-Spengler cyclization with an appropriate amine to form the tetrahydroisoquinoline core.

Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to introduce the methyl ester group.

Hydroxylation: Finally, selective hydroxylation at the 7-position is achieved using suitable oxidizing agents.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: 7-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Reduction: 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-methanol.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a crucial building block in peptide synthesis. It acts as a protecting group in solid-phase peptide synthesis (SPPS), which enhances the efficiency and yield of peptide chains. The use of this compound allows for the selective modification of amino acids without interfering with the overall structure of the peptide .

Drug Development

The compound plays a pivotal role in pharmaceutical research and development. It is utilized to create derivatives that target specific biological pathways, potentially leading to the development of new therapeutic agents. For instance, derivatives of this compound have been investigated for their anticancer properties. Studies have demonstrated that certain synthesized derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), indicating their potential as anticancer medications .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is essential for developing diagnostic tools and therapeutic agents that require precise targeting and delivery mechanisms. The ability to conjugate biomolecules enhances the specificity and efficacy of treatments .

Research in Neuroscience

Research involving this compound extends into neuroscience, where its derivatives are studied for their effects on neurotransmitter systems. The potential implications include understanding neurological disorders such as Parkinson’s disease and depression. The compound's structural features may influence its interaction with various receptors or enzymes involved in neurotransmission .

Analytical Chemistry

This compound also finds applications in analytical chemistry. It aids in developing methods for detecting and quantifying biological molecules, thereby improving research accuracy and reliability. Its utility in analytical methods underscores its significance beyond just synthetic applications .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound examined their anticancer effects on MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against cancer cells while showing minimal cytotoxicity to normal cells (HEK-293). This selectivity highlights the therapeutic potential of these compounds .

Case Study 2: Neurotransmitter Interaction

Research has explored how derivatives of this compound interact with neurotransmitter systems. These studies suggest that specific modifications can enhance or inhibit interactions with receptors associated with mood regulation and cognitive functions .

Mecanismo De Acción

The mechanism by which methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects is primarily through interaction with neurotransmitter receptors. It can act as an agonist or antagonist, depending on the specific receptor and the context of its use. The compound’s hydroxyl and ester groups play crucial roles in binding to these receptors, influencing their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the methyl ester group, which can affect its solubility and reactivity.

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Differing position of the hydroxyl group can lead to different biological activities.

Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The methoxy group can alter the compound’s electronic properties and reactivity.

Uniqueness: Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MHTC) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of MHTC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure :

- Molecular Formula : C11H13NO3

- Molecular Weight : 207.226 g/mol

- CAS Number : 765952-41-8

Synthesis Overview :

The synthesis of MHTC typically involves several key steps:

- Starting Material : The process often begins with 3,4-dihydroxybenzaldehyde.

- Cyclization : A Pictet-Spengler reaction with an appropriate amine forms the tetrahydroisoquinoline core.

- Esterification : The intermediate compound is esterified using methanol and an acid catalyst.

- Hydroxylation : Selective hydroxylation at the 7-position is achieved through oxidizing agents .

MHTC exhibits its biological effects primarily through interactions with neurotransmitter receptors. The compound can act as both an agonist and antagonist depending on the receptor type and context. Its hydroxyl and ester groups are crucial for binding to these receptors, influencing various signaling pathways .

Neuroprotective Effects

MHTC has shown potential neuroprotective properties in various studies. Its structural analogs have been linked to protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help in modulating neurotransmitter levels and reducing oxidative stress .

Antiviral Activity

Research indicates that MHTC and its analogs may possess antiviral properties, particularly against the hepatitis C virus (HCV). Compounds derived from tetrahydroisoquinolines have been investigated for their ability to inhibit HCV protease, a crucial enzyme for viral replication .

Antimicrobial Properties

MHTC has also demonstrated antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes involved in cell wall synthesis and metabolism .

Case Studies and Research Findings

Structural-Activity Relationship (SAR)

The biological activity of MHTC is influenced by its structural features. Variations in the hydroxyl or ester groups can significantly alter its pharmacological profile. For instance:

- Hydroxyl Group Positioning : The presence of a hydroxyl group at the 7-position enhances receptor binding affinity compared to similar compounds lacking this substitution.

- Ester vs. Acid Forms : The methyl ester form shows improved solubility and bioavailability compared to its carboxylic acid counterpart, impacting its therapeutic efficacy .

Propiedades

IUPAC Name |

methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHRGPSCUPBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.